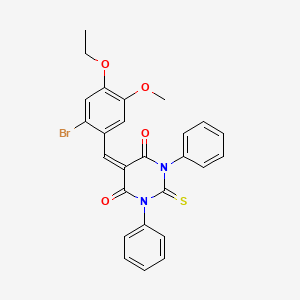![molecular formula C21H26N2O3 B6048024 1-{4-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6048024.png)
1-{4-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone, also known as 25I-NBOMe, is a synthetic psychedelic compound that belongs to the family of N-benzylphenethylamines. This compound was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. 25I-NBOMe is a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of this compound. In recent years, 25I-NBOMe has gained popularity as a recreational drug due to its potent psychedelic effects.
Wirkmechanismus
The mechanism of action of 1-{4-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone involves the activation of the 5-HT2A receptor. This receptor is responsible for the psychedelic effects of this compound, which include altered perception, hallucinations, and altered thinking. The activation of the 5-HT2A receptor also leads to the release of dopamine and norepinephrine, which are responsible for the euphoric effects of this compound.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-{4-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone include altered perception, hallucinations, altered thinking, euphoria, and increased heart rate and blood pressure. This compound has also been shown to have neurotoxic effects, which may be responsible for the long-term effects of this compound on the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-{4-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone in lab experiments include its potent psychedelic effects and its ability to activate the 5-HT2A receptor. However, the limitations of using this compound in lab experiments include its neurotoxic effects and its potential for abuse.
Zukünftige Richtungen
For research on 1-{4-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone include studying its long-term effects on the brain, developing safer psychedelic compounds, and exploring the therapeutic potential of psychedelic compounds for the treatment of mental health disorders.
Synthesemethoden
The synthesis of 1-{4-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 2,5-dimethoxybenzaldehyde with 4-bromo-1,2-phenylenediamine to form the intermediate 2,5-dimethoxy-N-(4-bromo-2-aminophenyl)benzamide. This intermediate is then reacted with 4-(2-chloroethyl)-1-piperazine to form 1-{4-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone (1-{4-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone).
Wissenschaftliche Forschungsanwendungen
1-{4-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone has been used extensively in scientific research to study the mechanism of action of psychedelic compounds. Studies have shown that 1-{4-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone is a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of this compound. This receptor is found in high concentrations in the prefrontal cortex, which is responsible for cognitive processes such as perception, attention, and working memory.
Eigenschaften
IUPAC Name |
1-[4-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16(24)17-4-6-19(7-5-17)23-12-10-22(11-13-23)15-18-14-20(25-2)8-9-21(18)26-3/h4-9,14H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRIMZXCNAOEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-chlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B6047955.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6047959.png)
![[1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone](/img/structure/B6047961.png)
![6-isopropyl-3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6047970.png)
![4-(4-methylbenzyl)-3-(2-oxo-2-{4-[(2-oxo-1-pyrrolidinyl)methyl]-1-piperidinyl}ethyl)-2-piperazinone](/img/structure/B6047978.png)
![(3S)-3-({5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-azepanone](/img/structure/B6047983.png)

![N-[4-(aminosulfonyl)phenyl]-4-biphenylcarboxamide](/img/structure/B6048011.png)
![8-[(4-methoxybenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6048018.png)
![ethyl {10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazin-2-yl}carbamate dihydrochloride](/img/structure/B6048020.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6048032.png)
![N-{3-[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}acetamide](/img/structure/B6048036.png)
